Hirudin is classified as a polypeptide anticoagulant, and its derivatives, including acetyl-hirudin(54-65)(sulfated), fall under the category of thrombin inhibitors. The original hirudin molecule consists of 65 amino acids and has been extensively studied for its pharmacological properties, particularly in relation to thrombin inhibition .
The synthesis of acetyl-hirudin(54-65)(sulfated) can be achieved through various methods. One common approach involves solid-phase peptide synthesis, where the peptide chain is assembled on a solid support. Key steps include:
The synthesis parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of acetyl-hirudin(54-65)(sulfated) consists of a sequence of twelve amino acids with specific modifications:
The molecular formula and mass are crucial for characterization but are not explicitly provided in the available literature.
Acetyl-hirudin(54-65)(sulfated) participates in several significant chemical reactions:
These reactions are essential for understanding how modifications impact the biological activity of the peptide.
The mechanism by which acetyl-hirudin(54-65)(sulfated) inhibits thrombin involves:
This mechanism underscores the therapeutic potential of this compound in anticoagulation therapy.
While specific physical properties such as melting point or solubility are not detailed in available sources, general characteristics include:
Understanding these properties is crucial for effective application in research and clinical settings.
Acetyl-hirudin(54-65)(sulfated) has several significant applications:
These applications highlight the importance of acetyl-hirudin(54-65)(sulfated) in both basic research and clinical contexts.
Acetyl-Hirudin(54-65)(sulfated) is a bioactive fragment derived from residues 54–65 of native hirudin, a 65-amino acid anticoagulant peptide isolated from leech (Hirudo medicinalis) saliva [1] [9]. Its primary structure features two critical post-translational modifications:
The peptide’s sequence is rigorously defined in both one-letter and three-letter codes:
These modifications significantly enhance thrombin-binding affinity by optimizing electrostatic complementarity with thrombin’s anion-binding exosite I (ABE-I) [4] [9].
Table 1: Primary Sequence and Modifications of Acetyl-Hirudin(54-65)(sulfated)
Position | 54 | 55 | 56 | 57 | 58 | 59 | 60 | 61 | 62 | 63 | 64 | 65 |
---|---|---|---|---|---|---|---|---|---|---|---|---|
Residue | Gly | Asp | Phe | Glu | Glu | Ile | Pro | Glu | Glu | Tyr | Leu | Gln |
Modification | Acetyl | – | – | – | – | – | – | – | – | Sulfate | – | – |
The molecular weight of Acetyl-Hirudin(54-65)(sulfated) has been precisely characterized using mass spectrometry:
Differentiation from isoforms relies on mass shifts:
Solubility behavior further distinguishes isoforms:
Table 2: Molecular Weight Comparison of Hirudin(54-65) Isoforms
Variant | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
---|---|---|---|
Acetyl-Hirudin(54-65)(sulfated) | C₆₈H₉₅N₁₃O₂₉S | 1,590.62 | 125441-00-1 |
Hirudin(54-65)(sulfated) | C₆₆H₉₁N₁₃O₂₈S | 1,547.60 | 109528-49-6 |
Acetyl-Hirudin(54-65)(desulfated) | C₆₈H₉₆N₁₃O₂₆S | ~1,510.60 | Not reported |
While no direct high-resolution structure of Acetyl-Hirudin(54-65)(sulfated) is available, its conformation has been inferred through:
Notably, the acetyl group enhances rigidity by reducing N-terminal flexibility, while sulfated Tyr⁶³ acts as an anchor for thrombin engagement [1] [9].
Functional and structural disparities among isoforms are well-documented:
Table 3: Functional Comparison of Hirudin(54-65) Variants
Property | Acetyl-Sulfated | Non-Acetylated Sulfated | Desulfated |
---|---|---|---|
Thrombin Inhibition | High (IC₅₀ < 1 μM) | Moderate | Negligible |
ABE-I Binding | Yes | Yes | No |
Proteolytic Stability | High | Moderate | Low |
Vascular Effects | None reported | None reported | Contraction (Ca²⁺-dependent) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7